molecular formula C4H7Cl2N3 B1292015 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 135206-77-8

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1292015
CAS No.: 135206-77-8
M. Wt: 168.02 g/mol
InChI Key: HJBQTICLMSHPDY-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C4H7Cl2N3 and its molecular weight is 168.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Energetic Materials

One of the notable applications of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is in the synthesis of triazolyl-functionalized monocationic energetic salts. These salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole with various other compounds. The resulting energetic salts exhibit good thermal stability and relatively high density, making them suitable for applications requiring energetic materials (Wang et al., 2007).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. 4H-triazole derivatives, including those related to 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole, have been used for corrosion and dissolution protection of mild steel in acidic solutions. These compounds serve as mixed-type inhibitors, offering an efficient way to protect metals from corrosion in industrial applications (Bentiss et al., 2007).

Antimicrobial Agents

Additionally, derivatives of 1,2,4-triazole, such as those synthesized from this compound, have shown potential as novel antimicrobial agents. These compounds have been investigated for their effectiveness against various bacteria and fungi, demonstrating significant antimicrobial activity and highlighting the potential for the development of new therapeutic agents (Kaplancikli et al., 2008).

Inhibition of Tuberculosis

Research into the inhibition of tuberculosis has also benefited from compounds derived from this compound. Certain derivatives have been evaluated for their antibacterial activity against Mycobacterium species, showing promise as potential treatments for tuberculosis (Wujec et al., 2008).

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBQTICLMSHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-77-8
Record name 4H-1,2,4-Triazole, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135206-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To thionyl chloride (2.0 ml) was added at 0° C. 3-hydroxymethyl-4-methyl-4H-1,2,4-triazole (0.15 g), and the mixture was refluxed for 1.5 hour. The reaction mixture was concentrated under reduced pressure, to which was added diethyl ether. Resulting crystals were collected by filtration and dissolved in ethanol, to which was added diethyl ether for recrystallization to afford 3-chloromethyl-4-methyl-4H-1,2,4-triazole hydrochloride (0.22 g) as colorless prisms, m.p. 96°-97° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

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